Pentanedinitrile, 3-(phenylmethoxy)-
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Overview
Description
Pentanedinitrile, 3-(phenylmethoxy)-: is an organic compound with the molecular formula C12H12N2O It is a nitrile derivative, characterized by the presence of two cyano groups (-CN) and a phenylmethoxy group (-OCH2C6H5) attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: The industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Reduction: Reduction of nitriles can yield primary amines.
Substitution: Nitriles can participate in substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
Scientific Research Applications
Chemistry: Pentanedinitrile, 3-(phenylmethoxy)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: This compound may be explored for its potential biological activity, including its use as a building block for pharmaceuticals.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanedinitrile, 3-(phenylmethoxy)- depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the cyano groups. The phenylmethoxy group can influence the reactivity and stability of the compound, making it suitable for various synthetic applications.
Comparison with Similar Compounds
Pentanenitrile: A simpler nitrile with a similar backbone but without the phenylmethoxy group.
Glutaronitrile: Another nitrile with a different carbon chain length and structure.
Uniqueness: Pentanedinitrile, 3-(phenylmethoxy)- is unique due to the presence of both the phenylmethoxy group and the two cyano groups, which confer distinct chemical properties and reactivity compared to simpler nitriles.
Properties
CAS No. |
138145-57-0 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-phenylmethoxypentanedinitrile |
InChI |
InChI=1S/C12H12N2O/c13-8-6-12(7-9-14)15-10-11-4-2-1-3-5-11/h1-5,12H,6-7,10H2 |
InChI Key |
SRMNKARFDXCIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(CC#N)CC#N |
Origin of Product |
United States |
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